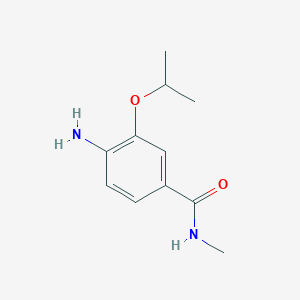

N-Methyl-4-amino-3-isopropoxybenzamide

Overview

Description

N-Methyl-4-amino-3-isopropoxybenzamide, also known as MIPB, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 219.3 g/mol and a melting point of 166-168°C. MIPB is most commonly used as a substrate for enzymatic reactions, such as in the synthesis of peptides and proteins. It is also used in the study of enzyme kinetics and for the study of protein-protein interactions.

Scientific Research Applications

Poly(ADP-ribose) Synthesis Inhibition

3-Aminobenzamide , a compound structurally similar to N-Methyl-4-amino-3-isopropoxybenzamide, has been extensively studied for its role in inhibiting poly(ADP-ribose) synthesis. This process is crucial for DNA repair mechanisms, and inhibitors like 3-aminobenzamide are used to study the regulatory roles of poly(ADP-ribose) in DNA repair, emphasizing the compound's potential in exploring cellular repair mechanisms and toxicity responses (Cleaver, Milam, & Morgan, 1985). Similarly, N-Methyl-4-amino-3-isopropoxybenzamide could be investigated for its effects on poly(ADP-ribose) or related cellular pathways.

Chemical Transformation and Toxicity Modulation

The modulation of chemical toxicity and transformation by compounds like 3-aminobenzamide provides insights into their use in evaluating the balance between cytotoxic effects and chemical transformation in cellular models. This has implications for understanding the mechanisms of action of potential carcinogens and designing strategies for cancer prevention or treatment (Lubet et al., 1984).

Anticancer Agent Development

Kinesin Spindle Protein (KSP) Inhibitors are another area of interest, with compounds such as AZD4877 showing promise in cancer treatment by inhibiting cell mitosis and promoting cellular death. This highlights the potential for N-Methyl-4-amino-3-isopropoxybenzamide and similar compounds to be investigated for their effects on cellular division and potential applications in cancer therapy (Theoclitou et al., 2011).

Psycho- and Neurotropic Effects

Research into 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has revealed potential psycho- and neurotropic effects, including sedative, anti-amnesic, anti-anxiety, and antihypoxic activities. These findings open avenues for investigating N-Methyl-4-amino-3-isopropoxybenzamide in neuropsychological contexts, exploring its potential impact on cognitive and psychological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).

Environmental Remediation

The development of adsorbents for heavy metal removal from aqueous solutions, using compounds impregnated into matrices for efficient pollutant extraction, demonstrates a potential application area for N-Methyl-4-amino-3-isopropoxybenzamide. By exploring its chemical interactions and binding capabilities, it could be utilized in environmental cleanup and pollution control efforts (Rahman & Nasir, 2019).

properties

IUPAC Name |

4-amino-N-methyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)15-10-6-8(11(14)13-3)4-5-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXUYVWKMBBEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

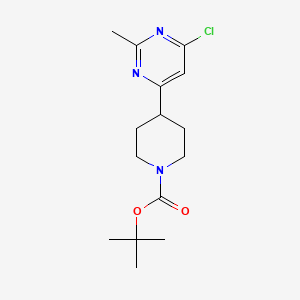

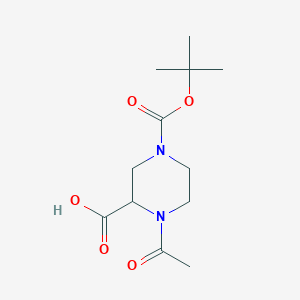

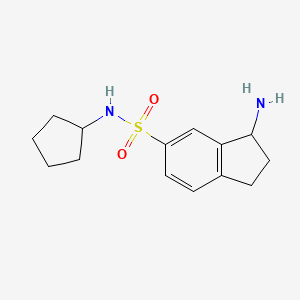

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)

![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)

![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)

acetate](/img/structure/B1401021.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)